molecular formula C12H10FNO2 B258736 N-(3-fluorophenyl)-5-methylfuran-2-carboxamide

N-(3-fluorophenyl)-5-methylfuran-2-carboxamide

Cat. No. B258736
M. Wt: 219.21 g/mol
InChI Key: BYNGHQSUAAVZAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-fluorophenyl)-5-methylfuran-2-carboxamide, also known as AB-FUBINACA, is a synthetic cannabinoid that has gained popularity in the scientific research community due to its potential therapeutic applications. This compound is a potent agonist of the cannabinoid receptor CB1, which is responsible for the psychoactive effects of marijuana. In recent years, AB-FUBINACA has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential therapeutic uses.

Mechanism of Action

N-(3-fluorophenyl)-5-methylfuran-2-carboxamide exerts its effects by binding to the CB1 receptor, which is located in the brain and nervous system. This binding results in the activation of the receptor, leading to a cascade of biochemical events that ultimately produce the compound's effects. This compound has been shown to have a high affinity for the CB1 receptor, making it a potent agonist of this receptor.
Biochemical and Physiological Effects:
This compound has been shown to produce a variety of biochemical and physiological effects, including analgesia, sedation, and euphoria. Studies have also shown that this compound has anti-inflammatory and neuroprotective effects, making it a promising candidate for the treatment of neurodegenerative diseases. However, more research is needed to fully understand the biochemical and physiological effects of this compound.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(3-fluorophenyl)-5-methylfuran-2-carboxamide for lab experiments is its high potency and selectivity for the CB1 receptor. This makes it a useful tool for studying the role of this receptor in various physiological and pathological processes. However, one limitation of this compound is its potential for abuse and dependence, which may limit its use in certain research areas.

Future Directions

There are many potential future directions for research on N-(3-fluorophenyl)-5-methylfuran-2-carboxamide. One area of interest is the development of new therapeutic applications for this compound, particularly in the treatment of neurological disorders such as Alzheimer's and Parkinson's. Another area of interest is the study of the long-term effects of this compound on the brain and nervous system, including its potential for abuse and dependence. Further research is also needed to fully understand the biochemical and physiological effects of this compound, as well as its potential interactions with other drugs and medications.

Synthesis Methods

N-(3-fluorophenyl)-5-methylfuran-2-carboxamide can be synthesized using a variety of methods, including solid-phase synthesis, solution-phase synthesis, and microwave-assisted synthesis. One of the most common methods involves the reaction of 5-methylfuran-2-carboxylic acid with 3-fluorophenylboronic acid in the presence of a palladium catalyst. This reaction results in the formation of the intermediate compound, which is then converted to this compound through a series of chemical reactions.

Scientific Research Applications

N-(3-fluorophenyl)-5-methylfuran-2-carboxamide has been extensively studied for its potential therapeutic applications, particularly in the treatment of chronic pain, anxiety, and neurological disorders. Studies have shown that this compound has a high affinity for the CB1 receptor, which is involved in the regulation of pain, mood, and cognition. This compound has also been shown to have anti-inflammatory and neuroprotective effects, making it a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

Molecular Formula

C12H10FNO2

Molecular Weight

219.21 g/mol

IUPAC Name

N-(3-fluorophenyl)-5-methylfuran-2-carboxamide

InChI

InChI=1S/C12H10FNO2/c1-8-5-6-11(16-8)12(15)14-10-4-2-3-9(13)7-10/h2-7H,1H3,(H,14,15)

InChI Key

BYNGHQSUAAVZAH-UHFFFAOYSA-N

SMILES

CC1=CC=C(O1)C(=O)NC2=CC(=CC=C2)F

Canonical SMILES

CC1=CC=C(O1)C(=O)NC2=CC(=CC=C2)F

Origin of Product

United States

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